![molecular formula C20H26N4O B2970103 1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034323-53-8](/img/structure/B2970103.png)
1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the molecular weight of a similar compound, 4-Piperidinone, 3-methyl-1-(phenylmethyl)-, is 203.2802 .Aplicaciones Científicas De Investigación
Metabolite Analysis and Identification
One study discusses the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine, detailing the metabolic pathways and identification of significant metabolites through various analytical techniques. The research highlights the importance of understanding metabolic profiles for therapeutic monitoring and drug efficacy evaluation (Balani et al., 1995).
Exposure to Environmental and Synthetic Compounds
Studies on urinary polycyclic aromatic hydrocarbon metabolites in the US population and the evaluation of urinary hydroxypyridinium crosslink measurements in metabolic bone diseases provide insights into the exposure and health effects of various compounds, including those structurally related to "1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea." These studies help understand human exposure to hazardous compounds and their potential health impacts (Li et al., 2008); (Robins et al., 1991).
Biomarkers of Exposure and Disease
Research on the presence of carcinogenic heterocyclic amines in urine and the urinary hydroxypyridinium cross-links of collagen in primary hyperparathyroidism illustrates the use of urinary biomarkers in assessing exposure to carcinogens and metabolic bone diseases, respectively. These studies underscore the role of specific urinary metabolites and cross-links as indicators of environmental exposure and disease progression, which could relate to the broader implications of "this compound" (Ushiyama et al., 1991); (Seibel et al., 1992).
Environmental and Health Risk Assessment
A study on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlights the importance of assessing environmental exposure risks, especially in vulnerable populations. Such research can inform the safety regulations and risk assessments of chemicals, including those related to "this compound," underscoring the need for careful consideration of chemical exposure in environmental health research (Babina et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(22-13-6-17-4-2-1-3-5-17)23-16-18-9-14-24(15-10-18)19-7-11-21-12-8-19/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDLMYXTSSQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.